molecular formula C22H22N4O2 B3890261 4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine

4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine

Cat. No. B3890261
M. Wt: 374.4 g/mol
InChI Key: JOWUCWUHEYEXPG-XQNSMLJCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine, also known as NBMPR, is a chemical compound that has been widely used in scientific research for its ability to inhibit nucleoside transporters. This molecule has been shown to have a significant impact on the biochemical and physiological processes of cells, making it a valuable tool for studying a range of biological phenomena.

Mechanism of Action

4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine acts as a competitive inhibitor of nucleoside transporters, binding to the transporter protein and preventing the uptake of nucleosides into the cell. This inhibition can lead to a depletion of intracellular nucleoside pools, which can have a range of downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects on cells. These include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to have potential therapeutic applications in the treatment of cancer and viral infections.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine in lab experiments is its specificity for nucleoside transporters. This allows researchers to selectively inhibit these transporters without affecting other cellular processes. However, one limitation of this compound is that it can have off-target effects on other proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving 4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine. One area of interest is the development of more specific and potent inhibitors of nucleoside transporters. Another direction is the investigation of the role of nucleoside transporters in various disease states, such as cancer and viral infections. Finally, the use of this compound in combination with other drugs or therapies is an area of ongoing research, with the potential to enhance therapeutic efficacy.

Scientific Research Applications

4-(1-naphthylmethyl)-N-(4-nitrobenzylidene)-1-piperazinamine has been used extensively in scientific research to study the role of nucleoside transporters in various biological processes. These transporters are responsible for the uptake of nucleosides, which are essential building blocks for DNA and RNA synthesis. By inhibiting these transporters, this compound can be used to investigate the effects of nucleoside depletion on cellular processes such as proliferation, differentiation, and apoptosis.

properties

IUPAC Name

(E)-N-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-1-(4-nitrophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2/c27-26(28)21-10-8-18(9-11-21)16-23-25-14-12-24(13-15-25)17-20-6-3-5-19-4-1-2-7-22(19)20/h1-11,16H,12-15,17H2/b23-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOWUCWUHEYEXPG-XQNSMLJCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)N=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)/N=C/C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.